molecular formula C22H18N4O4 B2566563 N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1105249-58-8

N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No.: B2566563
CAS No.: 1105249-58-8
M. Wt: 402.41
InChI Key: TWKRWQKAAHYYRS-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds similar to "N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide" have been synthesized and characterized for their potential applications. For instance, the design, synthesis, and characterization of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have been studied for their cytotoxicity on various human leukemic cell lines (Vinayak et al., 2014). These compounds were evaluated for in vitro anticancer activity, highlighting the potential therapeutic applications of such chemical structures.

Anticancer Properties

The anticancer properties of similar compounds have been extensively researched. The aforementioned study by Vinayak et al. (2014) revealed that certain synthesized compounds showed significant cytotoxicity on specific cancer cell lines, suggesting potential use as anticancer agents. This indicates the importance of structural modifications and the introduction of specific functional groups to enhance the biological activity of such compounds.

Pharmacological Evaluation

Compounds with structural similarities have also been subjected to computational and pharmacological evaluation to assess their potential as therapeutic agents. For example, studies on heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives have explored their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showcasing the broad spectrum of pharmacological activities these compounds can exhibit (Faheem, 2018).

Insecticidal Activity

Beyond medicinal applications, related compounds have been evaluated for their insecticidal activity. For instance, pyridine derivatives have been synthesized and tested for their toxicity against various pests, revealing significant aphidicidal activities which could be beneficial for agricultural applications (Bakhite et al., 2014).

Green Synthesis

The green synthesis approaches for related compounds, such as N-(3-Amino-4-methoxyphenyl)acetamide, have been investigated to promote environmentally friendly production methods. These studies focus on using novel catalysts and sustainable reaction conditions to synthesize key intermediates for various applications, including dye production (Qun-feng, 2008).

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-29-17-10-5-9-16(13-17)23-19(27)14-26-12-6-11-18(22(26)28)21-24-20(25-30-21)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKRWQKAAHYYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.